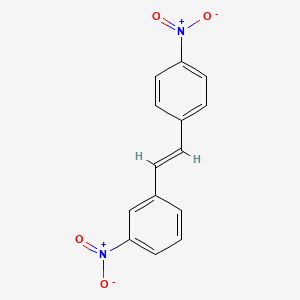

(E)-3,4'-Dinitrostilbene

Description

Contextualization within Stilbene (B7821643) Chemistry

Stilbene and its derivatives, known as stilbenoids, are a class of organic compounds characterized by a C6-C2-C6 carbon skeleton. This structure consists of two phenyl rings linked by an ethylene (B1197577) bridge. The core of stilbene chemistry lies in the existence of two stereoisomers: the (E)-isomer (trans-stilbene) and the (Z)-isomer (cis-stilbene). The (E)-isomer is generally more stable due to reduced steric hindrance. Stilbenes are of significant interest in various fields, including materials science and medicinal chemistry, due to their diverse properties, which can be tuned by the introduction of different functional groups onto the phenyl rings.

Significance of Dinitro-Substituted Stilbene Analogues in Academic Inquiry

The introduction of nitro groups to the stilbene backbone creates dinitro-substituted stilbene analogues, a class of compounds with distinct electronic and structural properties. The strong electron-withdrawing nature of the nitro group significantly alters the electronic distribution within the molecule, impacting its reactivity, spectroscopic characteristics, and potential for applications in areas such as nonlinear optics and as intermediates in the synthesis of more complex molecules. The specific positioning of the nitro groups, as in the case of (E)-3,4'-Dinitrostilbene, dictates the precise electronic and steric environment, leading to unique chemical behavior. For instance, studies on related compounds like (E)-4,4'-disubstituted stilbenes have shown that the nature of the functional group correlates with biological activity. nih.gov

While extensive research has been conducted on various dinitrostilbene (B14013056) derivatives, particularly the commercially significant 4,4'-dinitrostilbene-2,2'-disulfonic acid used in the synthesis of dyes and optical brighteners, specific academic inquiry into this compound is less documented in publicly available literature. wikipedia.orgchemicalbook.com Much of the available information revolves around synthetic methodologies for dinitrostilbene compounds in general. For example, processes for preparing 4,4'-dinitrostilbene-2,2'-disulfonic acid often involve the oxidative condensation of 4-nitrotoluene-2-sulfonic acid. justia.comgoogle.com Research has also explored the synthesis of other substituted stilbenes, such as (E) α,2,4-trinitrostilbenes from (E) 2,4-dinitrostilbenes via direct nitration. researchgate.net

The study of specific isomers like this compound is crucial for a comprehensive understanding of structure-property relationships within the dinitrostilbene family. Further focused research is necessary to fully elucidate its unique chemical and physical properties and to explore its potential applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

27892-99-5 |

|---|---|

Molecular Formula |

C14H10N2O4 |

Molecular Weight |

270.24 g/mol |

IUPAC Name |

1-nitro-3-[(E)-2-(4-nitrophenyl)ethenyl]benzene |

InChI |

InChI=1S/C14H10N2O4/c17-15(18)13-8-6-11(7-9-13)4-5-12-2-1-3-14(10-12)16(19)20/h1-10H/b5-4+ |

InChI Key |

WMOGPQFWQAXCTI-SNAWJCMRSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC2=CC=C(C=C2)[N+](=O)[O-] |

Other CAS No. |

51042-51-4 |

Origin of Product |

United States |

Photochemical Studies of E 3,4 Dinitrostilbene and Isomers

Trans-Cis Photoisomerization Mechanisms

The hallmark of stilbene (B7821643) photochemistry is the reversible trans-cis (or E/Z) isomerization around the central carbon-carbon double bond upon absorption of light. wikipedia.org For nitro-substituted stilbenes, this process is predominantly understood to occur via the triplet excited state. The nitro group promotes efficient intersystem crossing (ISC) from the initially populated singlet excited state (S₁) to the triplet manifold (T₁). mdpi.comacs.org Once in the triplet state, the molecule undergoes rotation around the ethylenic bridge to a perpendicular, twisted geometry, which then decays to the ground state (S₀) as either the trans or cis isomer. caltech.edu

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the fraction of absorbed photons that lead to the formation of a specific product. For dinitrostilbene (B14013056) derivatives, the quantum yields for both the forward (trans → cis) and reverse (cis → trans) isomerization have been determined. For instance, in studies of aqueous solutions of disodium (B8443419) 4,4′-dinitrostilbene-2,2′-disulfonate, a closely related compound, the quantum yields were evaluated to be 0.30 for the trans → cis process and 0.24 for the cis → trans isomerization. researchgate.net However, it is noted that for some nitrophenyl-substituted polyenes, the quantum yield of isomerization can be very low, indicating that other deactivation pathways are competitive. psu.edu The determination of these values is crucial for understanding the dynamics of the photostationary state, which is the equilibrium mixture of isomers reached under continuous irradiation.

Table 1: Isomerization Quantum Yields for a Dinitrostilbene Derivative Data for Disodium 4,4′-dinitrostilbene-2,2′-disulfonate in aqueous solution.

| Process | Quantum Yield (Φ) |

| trans → cis | 0.30 researchgate.net |

| cis → trans | 0.24 researchgate.net |

The progress of photoisomerization is typically monitored using spectroscopic and chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying the relative amounts of the trans and cis isomers in a sample at various irradiation times, allowing for the determination of isomer ratios at the photostationary state. researchgate.netnih.gov

UV-Visible absorption spectroscopy is also extensively used. The trans and cis isomers of stilbenes have distinct absorption spectra. Generally, the trans isomer, being more planar, exhibits a stronger absorption (larger molar extinction coefficient) at a longer wavelength compared to the sterically hindered, less planar cis isomer. nih.gov By monitoring the changes in the absorption spectrum upon irradiation, one can follow the conversion of one isomer to the other. In many cases, an isosbestic point—a specific wavelength where the molar absorptivity of the two isomers is identical—can be identified. Monitoring at this wavelength is useful in HPLC with UV detection to ensure accurate quantification regardless of the isomeric ratio. researchgate.net

Theoretical calculations provide profound insight into the complex sequence of events following photoexcitation. For nitro-substituted stilbenes, particularly push-pull systems like 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), computational studies reveal the intricate photorelaxation pathways. mdpi.comresearchgate.net Upon excitation from the ground state (S₀) to the first excited singlet state (S₁), the molecule arrives at the Franck-Condon region (S₁-FC). From here, several competing relaxation pathways become available.

For many substituted stilbenes, an ultrafast conversion to a more planar, quinoidal conformation can occur. mdpi.com The primary non-radiative decay channel involves torsion around the central C=C double bond, leading the molecule towards a twisted geometry. It is along this torsional coordinate that the potential energy surfaces of the excited and ground states approach each other, facilitating internal conversion back to the S₀ state. The presence of nitro groups is known to enhance the rate of intersystem crossing (ISC) to the triplet state (T₁). mdpi.com The isomerization can then proceed on the triplet potential energy surface, which often has a lower barrier to twisting than the singlet surface.

The ultrafast, non-radiative decay from an excited electronic state back to the ground state is mediated by conical intersections (CIs). wikipedia.org These are specific molecular geometries where two electronic potential energy surfaces become degenerate, acting as efficient funnels for relaxation. nih.gov For stilbene photoisomerization, CIs between the S₁ and S₀ surfaces are of critical importance. mdpi.comrsc.org As the molecule twists around the central double bond in the S₁ state, it reaches a region of the potential energy surface where it can efficiently drop down to the S₀ surface via a CI.

Photophysical Characterization in Various Media

The environment, particularly the polarity of the solvent, can have a dramatic effect on the photophysical properties of substituted stilbenes. This is especially true for molecules with a significant change in dipole moment upon excitation, such as those containing both electron-donating and electron-accepting groups.

While many nitrostilbenes are weakly fluorescent or non-fluorescent due to the efficient triplet pathway, some substituted derivatives exhibit fluorescence that is highly sensitive to the solvent environment. rsc.org Studies on push-pull stilbenes like DANS show that upon photoexcitation, an intramolecular charge transfer (ICT) from the donor to the acceptor group occurs, creating a highly polar excited state. mdpi.comresearchgate.net

The stability of this ICT state is strongly influenced by the polarity of the solvent. Time-resolved fluorescence spectroscopy, using techniques like time-correlated single photon counting (TCSPC) or streak cameras, can track the evolution of the excited state in real-time. wikipedia.orgresearchgate.net In nonpolar solvents, relaxation may proceed primarily through isomerization. In polar solvents, the ICT state is stabilized, which can alter the fluorescence properties and the isomerization quantum yield.

For DANS, a complex relationship between solvent polarity, fluorescence quantum yield (Φf), and isomerization quantum yield (Φiso) has been observed. The fluorescence quantum yield initially increases when moving from non-polar to slightly polar solvents but then decreases to nearly zero in highly polar solvents. mdpi.com Conversely, the photoisomerization quantum yield tends to decrease monotonously with increasing solvent polarity. mdpi.com This behavior is attributed to the interplay between different relaxation pathways, including the formation of fluorescent twisted intramolecular charge transfer (TICT) states and non-fluorescent rotamers. mdpi.comnih.gov Time-resolved measurements often reveal shifts in the emission spectra over time (spectral relaxation), reflecting the reorientation of solvent molecules around the newly formed, polar excited state. researchgate.net

Table 2: Solvent Effects on Photophysical Properties of 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS) Illustrative data showing general trends.

| Solvent Property | Effect on Stokes Shift | Effect on Fluorescence Quantum Yield (Φf) | Effect on Isomerization Quantum Yield (Φiso) |

| Increasing Polarity | Increases mdpi.com | Increases, then decreases mdpi.com | Decreases mdpi.com |

Transient Absorption Spectroscopy Investigations

Transient absorption spectroscopy is a powerful technique utilized to study the short-lived excited states of molecules following photoexcitation. For nitrostilbene derivatives, this method provides insights into the dynamics of processes such as intersystem crossing, internal conversion, and the formation of transient species like triplet states and twisted intermediates.

While specific transient absorption data for (E)-3,4'-dinitrostilbene is not extensively available in the public domain, studies on structurally related push-pull stilbenes, such as 4-(N,N-dimethylamino)-4'-nitrostilbene (DANS), offer valuable insights. In such molecules, excitation to the first excited singlet state (S₁) often leads to the formation of a twisted intramolecular charge transfer (TICT) state. The formation of these TICT states can be influenced by solvent polarity and the specific substitution pattern on the aromatic rings. For instance, in polar solvents, the formation of the TICT state in DANS has been attributed to the torsion of the nitro group. nih.gov

Femtosecond and nanosecond transient absorption spectroscopy on various nitro-aromatic compounds have revealed that the primary deactivation pathway for the excited state often involves the population of a triplet state. acs.org This process is facilitated by the presence of nitro groups, which can promote intersystem crossing from the singlet to the triplet manifold. The transient absorption spectra of these compounds typically show ground-state bleaching, stimulated emission, and excited-state absorption bands. The dynamics of these spectral features provide information on the lifetimes of the excited states and the rates of the various photophysical processes.

Photodegradation and Photoreactivity

The presence of nitro groups on the stilbene backbone significantly influences its photoreactivity, often leading to photodegradation through various pathways. The absorption of UV or visible light can induce electronic transitions that populate reactive excited states, which can then undergo isomerization, fragmentation, or react with other species.

Quantum Yields of Photolysis

The quantum yield of photolysis (Φp) is a measure of the efficiency of a photochemical degradation process. It is defined as the number of molecules undergoing a specific photoreaction divided by the number of photons absorbed by the reactant.

Direct experimental data for the photolysis quantum yield of this compound is scarce. However, studies on analogous compounds provide an indication of the expected range for this value. For instance, the photolysis of 4,4'-dinitrostilbene-2,2'-disulfonic acid, a water-soluble derivative, occurs with a very low quantum yield, in the range of (2.2–2.4) × 10⁻⁴. researchgate.net In contrast, the quantum yields for the reversible trans-cis photoisomerization of the same compound are significantly higher. researchgate.net This suggests that for dinitrostilbene derivatives, photoisomerization is a much more probable event upon photoexcitation than photodegradation.

The table below summarizes the reported quantum yields for a related dinitrostilbene derivative.

| Photochemical Process | Quantum Yield (Φ) | Compound |

| trans → cis Isomerization | 0.30 | 4,4'-Dinitrostilbene-2,2'-disulfonic acid researchgate.net |

| cis → trans Isomerization | 0.24 | 4,4'-Dinitrostilbene-2,2'-disulfonic acid researchgate.net |

| Photolysis | (2.2–2.4) × 10⁻⁴ | 4,4'-Dinitrostilbene-2,2'-disulfonic acid researchgate.net |

Catalytic Approaches to Photodegradation (e.g., Photocatalysis with TiO₂)

Given the low quantum yields of direct photolysis for dinitrostilbenes, catalytic approaches are often employed to enhance their degradation. Heterogeneous photocatalysis using semiconductor materials like titanium dioxide (TiO₂) is a prominent advanced oxidation process for the removal of persistent organic pollutants.

The mechanism of TiO₂ photocatalysis involves the generation of highly reactive oxygen species (ROS). When TiO₂ is irradiated with photons of energy equal to or greater than its bandgap, an electron-hole pair (e⁻/h⁺) is created. The photogenerated holes are powerful oxidizing agents that can directly oxidize organic molecules or react with water to produce hydroxyl radicals (•OH). The electrons can reduce adsorbed oxygen to form superoxide (B77818) radical anions (O₂⁻•), which can further lead to the formation of other ROS. These reactive species then attack the organic pollutant, leading to its degradation, often to mineral end-products like CO₂ and H₂O.

For dinitrostilbene derivatives, such as 4,4'-dinitrostilbene-2,2'-disulfonic acid, photocatalysis with TiO₂ has been shown to be an effective method to accelerate their removal from water. researchgate.net The efficiency of the photocatalytic degradation can be influenced by factors such as the crystalline phase of TiO₂ (anatase, rutile, or a mix), its surface area, and the reaction conditions (pH, concentration of the pollutant, and presence of other substances). Studies have shown that TiO₂ Degussa P25, a mixed-phase (anatase and rutile) photocatalyst, can be more efficient than pure anatase TiO₂ for the degradation of certain pollutants. researchgate.net

The general steps in the TiO₂ photocatalytic degradation of an organic pollutant (OP) like this compound can be summarized as follows:

Adsorption of the organic pollutant onto the TiO₂ surface.

Generation of electron-hole pairs in TiO₂ upon UV irradiation.

TiO₂ + hν → e⁻ + h⁺

Formation of reactive oxygen species.

h⁺ + H₂O → •OH + H⁺

e⁻ + O₂ → O₂⁻•

Oxidation of the adsorbed organic pollutant by the reactive species.

OP + •OH → Degradation products

OP + h⁺ → Oxidation products

Desorption of the degradation products from the TiO₂ surface.

Electrochemical Characterization and Redox Behavior of E 3,4 Dinitrostilbene

Electroreduction Mechanisms

The electroreduction of dinitrostilbenes, particularly in aprotic solvents, is characterized by a sequence of electron transfer steps. The process is largely centered on the nitroaromatic portions of the molecule, which can reversibly accept electrons to form stable anionic species.

Formation and Stability of Radical Anions

In polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) (ACN), the initial step in the electroreduction of dinitrostilbenes is the reversible transfer of a single electron to form a radical anion. researchgate.net Subsequent addition of a second electron generates a dianion. For closely related compounds like (E)-4,4'-dinitrostilbene, the resulting radical anions and dianions have been shown to be stable within the timescale of cyclic voltammetry experiments. researchgate.netuab.catrsc.org This stability is attributed to the extensive conjugation of the stilbene (B7821643) backbone, which allows for the delocalization of the negative charge across the entire molecule, including both nitro-substituted phenyl rings.

The formation of the radical anion can be represented by the following general reaction:

DNS + e⁻ ⇌ DNS˙⁻

where DNS represents the neutral dinitrostilbene (B14013056) molecule and DNS˙⁻ is the corresponding radical anion. The stability of this radical anion is a key feature of the redox chemistry of this class of compounds.

Multi-Electron Transfer Processes

The electrochemical reduction of dinitroaromatic compounds typically involves two distinct one-electron transfer processes. researchgate.net The first electron transfer yields the radical anion (DNS˙⁻), and the second results in the formation of the dianion (DNS²⁻), as shown in the subsequent step:

DNS˙⁻ + e⁻ ⇌ DNS²⁻

The separation between the potentials at which these two electron transfers occur (E°₁ - E°₂) is influenced by the molecular structure, including the distance and electronic communication between the two nitro groups. researchgate.netscispace.com In some dinitro compounds, the addition of the second electron can be facilitated by structural changes in the molecule following the first reduction, a phenomenon known as potential inversion. scispace.com However, for dinitrostilbenes where the nitro groups are well-separated, the two reduction steps generally occur at distinct, well-separated potentials. researchgate.netjst.go.jp

Influence of Solvent Polarity and Proton Donors on Reduction Pathways

The electrochemical behavior of (E)-3,4'-dinitrostilbene is significantly influenced by the solvent system. In aprotic solvents like DMF, the reduction typically stops at the stable radical anion or dianion stage. researchgate.net The absence of proton sources prevents further reduction of the nitro groups to hydroxylamines or amines.

In contrast, in the presence of proton donors, such as in aqueous or mixed aqueous-organic media, the reduction mechanism becomes more complex. The initially formed radical anion can be protonated, leading to a series of coupled electron-transfer and protonation steps. This can result in irreversible multi-electron reductions, ultimately leading to the formation of amino groups. researchgate.net The pH of the medium strongly influences the reduction potentials and the nature of the final products. researchgate.net For instance, studies on nitrostilbene derivatives in mixed DMF-buffer solutions show a clear dependence of the peak potentials on pH, indicating the involvement of protons in the reduction pathway. researchgate.net

Cyclic Voltammetry and Polarographic Investigations

Cyclic voltammetry (CV) and polarography are powerful techniques used to probe the redox behavior of electroactive species like this compound. These methods allow for the determination of reduction potentials and provide insights into the kinetics and reversibility of the electron transfer processes.

Determination of Reduction Potentials

The reduction potentials are a measure of the ease with which a molecule accepts electrons. For dinitrostilbenes in aprotic media, two separate reduction waves or peaks are typically observed, corresponding to the formation of the radical anion and the dianion. researchgate.netjst.go.jp While specific values for this compound are not readily found, data for the analogous (E)-4,4'-dinitrostilbene provides a useful reference.

The formal potential (E⁰') for a redox couple can be estimated by averaging the cathodic (reduction) and anodic (oxidation) peak potentials (Epc and Epa, respectively) from a reversible cyclic voltammogram. libretexts.org

| Redox Process | E⁰ (V vs. reference electrode) | Solvent/Electrolyte | Reference Compound | Source |

|---|---|---|---|---|

| Formation of Radical Anion (DNS/DNS˙⁻) | -1.15 (for the two-electron wave) | Acetonitrile / 0.10 M NBu₄BF₄ | (E)-4,4'-Dinitrostilbene | uab.cat |

| Formation of Dianion (DNS˙⁻/DNS²⁻) | Data for the second step is often less defined or part of a combined wave. | Acetonitrile / 0.10 M NBu₄BF₄ | (E)-4,4'-Dinitrostilbene | uab.cat |

Note: The study cited uab.cat observed a single two-electron reversible wave for (E)-4,4'-dinitrostilbene under their specific conditions, suggesting the two reduction potentials are very close.

Analysis of Current Ratios and Sweep Rate Dependence

The ratio of the anodic peak current (Ipa) to the cathodic peak current (Ipc) in a cyclic voltammogram provides a diagnostic criterion for the stability of the electrochemically generated species. For a fully reversible one-electron process where the product is stable, this ratio (Ipa/Ipc) is expected to be unity. libretexts.org Studies on nitrostilbene derivatives have shown that for the formation of the nitro radical anion in aprotic media, the current ratio approaches unity as the scan rate is increased, indicating the stability of the radical anion on the short timescale of the experiment. researchgate.net

The dependence of the peak current on the scan rate is also informative. For a diffusion-controlled process, the peak current (Ip) is directly proportional to the square root of the scan rate (ν¹/²). libretexts.org This relationship is typically observed for the reduction of dinitrostilbenes in solution, confirming that the rate of the reaction is limited by the diffusion of the molecules to the electrode surface. researchgate.netasdlib.org Deviations from this behavior can suggest complications such as adsorption of the reactant or product onto the electrode surface or coupled chemical reactions. libretexts.org

Electron Transfer Rate Constants and Reorganization Energies

The kinetics of electron transfer to and from a molecule are described by the heterogeneous electron-transfer rate constant (kₛ). This parameter is intrinsically linked to the reorganization energy (λ), which represents the energy cost associated with the structural and solvational changes required for electron transfer to occur, as described by Marcus theory. libretexts.org

The reorganization energy is composed of two main components: the inner-sphere reorganization energy (λᵢ) and the outer-sphere reorganization energy (λₒ). libretexts.org

λᵢ corresponds to the energy required for changes in bond lengths and angles within the molecule upon accepting or donating an electron. For nitroaromatic compounds, a significant portion of λᵢ is attributed to the geometric changes in the nitro group, which transitions from a planar to a more pyramidalized state upon reduction. researchgate.net

λₒ relates to the rearrangement of solvent molecules around the redox center as its charge state changes. libretexts.org

While specific experimental values for the electron transfer rate constant and reorganization energy of this compound are not extensively documented in publicly available literature, studies on analogous nitroaromatic compounds provide valuable insights. For instance, the inner-sphere reorganization energies for the reduction of various nitrobenzene (B124822) derivatives have been estimated to be in the range of 4-5 kcal/mol. researchgate.net The total reorganization energy for the reduction of bulky aliphatic nitro compounds has been observed to be in the range of 27-37 kcal/mol. researchgate.net The structure of the molecule, including its flexibility and the nature of its substituents, plays a crucial role in determining these values. mpg.deicm.edu.pl For large, flexible organic molecules, computational methods are often employed to estimate reorganization energies. mpg.de

The asymmetric substitution pattern of this compound, with nitro groups at the meta and para positions of the two different phenyl rings, is expected to influence the charge distribution in its radical anion, and consequently, its reorganization energy, compared to more symmetric isomers like (E)-4,4'-dinitrostilbene.

Table 1: Reorganization Energies for Related Nitro Compounds

| Compound Class | Typical Inner-Sphere Reorganization Energy (λᵢ) (kcal/mol) | Notes |

| Nitrobenzene Derivatives | 4 - 5 | The primary contribution comes from the change in geometry of the nitro group. researchgate.net |

| Bulky Aliphatic Nitro Compounds | 27 - 37 (Total λ) | This value includes both inner- and outer-sphere contributions. researchgate.net |

| Photosynthetic Reaction Centers | ~1.6 - 6.5 (Total λ) | This illustrates the impact of the surrounding environment (membrane vs. water) on reorganization energy. nih.gov |

Dimerization Reactions of Radical Anions

Upon one-electron reduction, this compound forms a radical anion. These radical anion intermediates of nitrostilbenes can be reactive and may undergo subsequent chemical reactions, including dimerization. The tendency to dimerize and the rate of this reaction depend on several factors, such as the structure of the stilbene, the solvent, and the temperature.

For example, the radical anion of cis-alpha-nitrostilbene (B14811921) has been shown to undergo irreversible dimerization. In this specific case, the dimerization rate constant was determined to be 5.7 x 10⁴ M⁻¹s⁻¹ at 298 K, with an equilibrium constant for dimerization exceeding 10⁶ M⁻¹. researchgate.net This indicates a rapid and thermodynamically favorable process. The dimerization of other nitroaromatic radicals, such as those derived from 3,5-dinitropyridine (B58125) and 1,3,5-trinitrobenzene, has also been observed to be a reversible process. researchgate.netresearchgate.net

The dimerization of the radical anion of a nitrostilbene can proceed through the formation of a carbon-carbon bond between two radical species. The resulting dimer can then undergo further reactions. While the radical anions of some dinitrostilbenes, like the 4,4'-isomer, are reported to be stable within the timescale of cyclic voltammetry experiments in aprotic solvents like DMF, they can evolve over longer timescales, as observed during bulk electrolysis. researchgate.netuab.cat The formation of p,p'-dinitrobibenzyl from p-nitrotoluene under basic conditions, which proceeds via radical intermediates, is another example of the dimerization tendency in related systems. lookchem.comacs.org

The specific kinetics and products of the dimerization of the this compound radical anion would be influenced by the electronic and steric effects of the asymmetrically placed nitro groups.

Table 2: Dimerization Behavior of Related Radical Anions

| Radical Anion Precursor | Dimerization Behavior | Rate Constant (k_dim) | Equilibrium Constant (K_eq) |

| cis-alpha-Nitrostilbene | Irreversible Dimerization | 5.7 x 10⁴ M⁻¹s⁻¹ | > 10⁶ M⁻¹ |

| 3,5-Dinitropyridine | Reversible Dimerization | Determined | Determined |

| 1,3,5-Trinitrobenzene | Reversible Dimerization | Determined | Determined |

| (E)-4,4'-Dinitrostilbene | Stable on CV timescale, reacts on longer timescales | Not reported | Not reported |

This table summarizes findings for related compounds to illustrate the general reactivity patterns of nitrostilbene radical anions. Specific kinetic data for the dimerization of the this compound radical anion is not detailed in the provided search results.

Theoretical and Computational Investigations of E 3,4 Dinitrostilbene

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations are fundamental to elucidating the three-dimensional structure and energetic landscape of molecules like (E)-3,4'-Dinitrostilbene. By solving approximations of the Schrödinger equation, these methods can determine stable molecular geometries, the energies of different isomers, and the rotational barriers between them.

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. youtube.com These can be broadly categorized as constitutional isomers, which have different connectivity, and stereoisomers, which have the same connectivity but differ in the spatial arrangement of atoms. quimicaorganica.org Stilbene (B7821643) derivatives exist as two primary geometric (configurational) isomers around the central carbon-carbon double bond: the trans (E) isomer and the cis (Z) isomer.

Beyond this, each geometric isomer can exist in various spatial arrangements known as conformations, which arise from rotation around single bonds. quimicaorganica.org For this compound, these rotations primarily occur around the C-C single bonds connecting the ethylenic bridge to the two phenyl rings.

Computational studies on similar stilbene-like species show that the trans isomer is generally more thermodynamically stable than the cis isomer due to reduced steric hindrance. stfc.ac.uk In the cis isomer, the proximity of the two phenyl rings leads to significant steric repulsion, forcing them to twist out of the plane of the central double bond. The trans isomer, by contrast, can adopt a more planar conformation, which is energetically favorable. acs.org A computational analysis would typically calculate the relative energies of the optimized ground-state structures for both the (E) and (Z) isomers to quantify this stability difference.

Table 1: Illustrative Relative Energies of Stilbene Isomers This table illustrates typical computational outputs for relative energy differences between isomers. Actual values for this compound would require specific calculations.

| Isomer | Computational Method | Basis Set | Relative Energy (kcal/mol) |

| This compound | DFT (B3LYP) | 6-311G(d,p) | 0.00 (Reference) |

| (Z)-3,4'-Dinitrostilbene | DFT (B3LYP) | 6-311G(d,p) | > 3.0 |

The planarity of conjugated molecules is a critical factor influencing their electronic properties. semanticscholar.org A planar structure allows for maximum overlap of p-orbitals across the molecule, leading to enhanced π-conjugation, which in turn affects the electronic absorption spectra and nonlinear optical properties. mdpi.com For stilbenes, the key geometric parameters are the torsional (dihedral) angles that describe the twisting of the phenyl rings relative to the central ethylenic bridge. semanticscholar.org

Theoretical calculations on trans-stilbene (B89595) itself have concluded that its lowest energy form is strictly planar. aip.org However, the introduction of substituents, such as the nitro groups in this compound, can alter this. While π-conjugation favors planarity, steric hindrance between the substituents and the ethylenic hydrogens can cause the phenyl rings to twist slightly. acs.orgresearchgate.net The final geometry is a balance between these opposing effects.

Computational studies investigate planarity by optimizing the molecule's geometry to find the minimum energy structure and then analyzing the resulting torsional angles. mdpi.com For this compound, the most significant torsional angles would be C-C-C=C, which describes the twist of each phenyl ring. In many substituted trans-stilbenes, these angles are found to be close to 180°, indicating a near-planar structure. semanticscholar.org

Table 2: Representative Calculated Torsional Angles for a Substituted (E)-Stilbene This table shows examples of torsional angles that would be calculated to assess the planarity of the molecule. Data is representative of the class of compounds.

| Torsional Angle | Description | Typical Calculated Value (Degrees) |

| C1-Cα=Cβ-C1' | Defines the planarity of the stilbene backbone | ~180° |

| C2-C1-Cα=Cβ | Phenyl ring (with 3-NO2) twist | ~175-180° |

| C2'-C1'-Cβ=Cα | Phenyl ring (with 4'-NO2) twist | ~175-180° |

Electronic Structure and Spectroscopic Property Predictions

Computational methods are extensively used to predict the electronic properties of molecules and to simulate their spectroscopic behavior. Time-dependent density functional theory (TD-DFT) is a particularly common method for studying excited states and predicting UV-Vis absorption spectra. nih.govresearchgate.net

A vertical excitation is an electronic transition from the ground state to an excited state that occurs without any change in the molecular geometry. nih.gov The energy required for this transition is the vertical excitation energy. In computational chemistry, this corresponds to the energy difference between the excited state and the ground state, both calculated at the optimized geometry of the ground state. stfc.ac.uk

For a molecule like this compound, TD-DFT calculations can predict the energies of the lowest-lying singlet excited states (S1, S2, etc.). stfc.ac.uk These calculations are crucial for understanding the molecule's photochemistry. The primary electronic transition of interest in stilbene derivatives is often the HOMO → LUMO (Highest Occupied Molecular Orbital to Lowest Unoccupied Molecular Orbital) transition, which corresponds to the S0 → S1 excitation and is responsible for the main absorption band in the UV-Vis spectrum. nih.gov The introduction of electron-withdrawing nitro groups is expected to significantly influence the energies of these frontier orbitals.

In addition to excitation energies, TD-DFT calculations also yield other important electronic properties. The oscillator strength (f) is a dimensionless quantity that represents the probability of a given electronic transition. wikipedia.org Transitions with high oscillator strengths are considered "allowed" and correspond to intense peaks in an absorption spectrum, while those with low or zero oscillator strength are "forbidden" and appear weak or are absent entirely. researchgate.netumb.edu

The dipole moment (μ) is a measure of the separation of positive and negative charges within a molecule. researchgate.net Comparing the dipole moment of the ground state (μ_g) with that of an excited state (μ_e) provides insight into the nature of the electronic transition. In push-pull stilbenes (with both electron-donating and electron-withdrawing groups), there is often a large change in dipole moment upon excitation, indicative of an intramolecular charge transfer (ICT) state. researchgate.net For this compound, both substituents are electron-withdrawing, but the asymmetry of their positions (meta vs. para) would still result in a net dipole moment that changes upon excitation.

Table 3: Illustrative Calculated Electronic Properties for the S0 → S1 Transition This table provides an example of the kind of data generated from TD-DFT calculations for a substituted stilbene.

| Property | Symbol | Description | Illustrative Calculated Value |

| Vertical Excitation Energy | ΔE | Energy for the S0 → S1 transition | ~3.5 - 4.0 eV |

| Oscillator Strength | f | Probability of the S0 → S1 transition | > 0.5 |

| Ground State Dipole Moment | μ_g | Polarity of the ground state | ~3 - 5 Debye |

| Excited State Dipole Moment | μ_e | Polarity of the S1 excited state | > 10 Debye |

A key application of theoretical spectroscopy is the interpretation of experimental results. psu.edu By simulating the UV-Vis spectrum, researchers can assign specific absorption bands to particular electronic transitions. chemrxiv.org The simulated spectrum is generated by calculating the vertical excitation energies and their corresponding oscillator strengths for several excited states. chemrxiv.org

Table 4: Example of Correlation Between Experimental and Calculated UV-Vis Data This table demonstrates how theoretical values are compared against experimental data. Values are representative for nitrostilbenes.

| Parameter | Experimental (in solution) | Calculated (TD-DFT, in solution) |

| λ_max (S0 → S1) | ~350 nm | ~320 nm (uncorrected) |

| Assignment | π → π* (HOMO-LUMO) | S1 (Major HOMO→LUMO contribution) |

| Oscillator Strength | (Corresponds to high molar absorptivity) | High (>0.5) |

Photoreactivity Modeling

While specific computational studies on this compound are not extensively documented in publicly available literature, a significant body of research on structurally analogous push-pull stilbene derivatives, such as 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), provides a robust theoretical framework. researchgate.netnih.gov These studies allow for well-founded predictions about the photoreactive behavior of this compound.

The photoreactivity of stilbene derivatives is governed by the complex dynamics that occur after the molecule absorbs a photon and enters an electronically excited state. Computational modeling is crucial for mapping the potential energy surfaces of these excited states and understanding the subsequent relaxation pathways.

Upon photoexcitation to the first excited singlet state (S₁), stilbene derivatives typically undergo significant changes in their electronic and geometric structure. For push-pull systems, this often involves a transition from a neutral ground state to a more polarized, zwitterionic excited state, sometimes referred to as a planar intramolecular charge transfer (PICT) state. nih.gov From this initial excited state, the molecule can relax through several competing channels:

Fluorescence: Radiative decay back to the ground state, releasing a photon.

Torsional Motion: Twisting around the central ethylenic double bond or single bonds connected to the phenyl rings can lead to non-fluorescent intermediates. researchgate.net This twisting is a key step in the process of trans-cis photoisomerization.

Non-radiative Decay: The molecule can return to the ground state without emitting light through mechanisms involving conical intersections or intersystem crossing to the triplet manifold.

The surrounding environment, particularly solvent polarity, can dramatically influence these dynamics. In many donor-acceptor stilbenes, the fluorescence quantum yield is highly sensitive to the polarity of the solvent. researchgate.netnih.gov For instance, in DANS, fluorescence is significant in nonpolar solvents but decreases sharply in polar solvents, where charge-transfer states are stabilized, promoting non-radiative decay pathways. acs.org Theoretical models suggest that for some donor-acceptor systems, the twisting of the nitro-substituted phenyl ring is a primary channel for non-radiative decay. researchgate.net

Non-radiative transitions from an excited state back to the ground state are often facilitated by specific geometric configurations known as conical intersections (CIs). At a CI, the potential energy surfaces of two electronic states (e.g., S₁ and S₀) become degenerate, allowing for highly efficient internal conversion. mdpi.com Another critical pathway for deactivation is intersystem crossing (ISC), a process where the molecule transitions between states of different spin multiplicity (e.g., from a singlet state S₁ to a triplet state T₁). mdpi.com

High-level quantum chemical methods are required to locate and characterize these points on the potential energy landscape. Methodologies such as the complete active space self-consistent field (CASSCF) and multi-state n-electron valence state second-order perturbation theory (MS-NEVPT2) have been successfully used to model these processes in molecules like DANS. mdpi.comnih.govresearchgate.net

Computational studies on DANS have revealed a complex network of CIs and ISCs that govern its photorelaxation. nih.govmdpi.comnih.gov Key findings from these analogous systems, which inform our understanding of this compound, include:

After initial excitation, the trans isomer may relax primarily through a triplet pathway, involving an ISC from the S₁ state to a higher triplet state (T₂), followed by internal conversion to the T₁ state, and subsequent twisting to a perpendicular geometry from which it can return to either the trans or cis ground state. nih.govnih.gov

The direct decay of the trans isomer through a singlet pathway via a CI can be hindered by a significant energy barrier on the S₁ surface. nih.govnih.gov

The efficiency of ISC is dependent on the spin-orbit coupling (SOC) between the singlet and triplet states. For some stilbene derivatives, the SOC is strong enough at certain geometries to make the triplet pathway highly competitive. mdpi.com

The table below summarizes key computational findings for the model compound DANS, illustrating the types of data generated in such theoretical investigations.

| Process | Key Geometric Feature | Computational Method | Description |

|---|---|---|---|

| S₁ Excitation | Planar (Franck-Condon) | MS-NEVPT2//CASSCF | Vertical excitation leads to a charge-transfer state. |

| Intersystem Crossing (ISC) | trans-S₁/T₂ | MS-NEVPT2//CASSCF | A primary relaxation channel for the trans isomer, leading to the triplet manifold. |

| Conical Intersection (CI) | CI-S₁/S₀-twist | MS-NEVPT2//CASSCF | Twisted geometry allowing efficient non-radiative decay from S₁ to S₀; more accessible from the cis isomer. |

| Triplet Relaxation | CI-T₂/T₁ | MS-NEVPT2//CASSCF | Efficient internal conversion within the triplet manifold. |

Adsorption Behavior on Surfaces

Understanding how molecules like this compound interact with surfaces is vital for applications in materials science and heterogeneous catalysis. Computational modeling can predict preferred adsorption geometries and quantify the underlying intermolecular forces.

The adsorption of stilbene derivatives on amorphous surfaces like silica (B1680970) glass has been investigated using plane-wave density functional theory (DFT) calculations. acs.org A study on DANS provides a detailed model for how this compound would likely behave. acs.org Such calculations involve generating various initial orientations of the molecule on a model of the amorphous silica surface and optimizing their geometries to find the most stable adsorption configurations.

The findings for DANS indicate that both its trans and cis isomers favor parallel orientations relative to the surface. acs.org This allows for maximal interaction between the molecule's functional groups and aromatic system with the surface. The calculations identified several stable orientations, with their relative energies determining the most probable adsorption modes. For the trans isomer, "flat-on" and "side-on" structures were found to be significantly more stable (by over 1 eV) than "end-on" orientations, where the molecule stands upright on the surface. acs.org

| Isomer | Orientation Type | Description | Relative Energy Range (eV) |

|---|---|---|---|

| trans | Flat-on (t-f) | Molecular plane is parallel to the surface. | ~0.0 |

| trans | Side-on (t-s) | Molecule lies on its side, interacting via one phenyl ring and functional groups. | ~0.0 - 0.2 |

| trans | End-on (t-e) | Molecule is perpendicular to the surface, interacting via one functional group. | > 1.0 |

| cis | Flat-on (c-f) | Non-planar molecule interacts via both rings and functional groups. | ~0.0 |

| cis | Side-on (c-s) | Molecule interacts primarily through one functional group and its adjacent ring. | ~0.0 - 0.3 |

Computational analysis allows for the decomposition of the total interaction energy into contributions from specific intermolecular forces. For a nitro-substituted stilbene on a hydroxylated silica surface, the interactions are multifaceted.

Analysis of the electron density distribution in the DANS/silica system revealed the following key interactions: acs.org

Hydrogen Bonding: The most significant interaction is the formation of strong O-H···O hydrogen bonds between the surface silanol (B1196071) (Si-OH) groups and the oxygen atoms of the nitro group. This interaction strongly anchors the nitro-substituted end of the molecule to the surface.

O-H···π Interactions: A crucial contribution comes from the interaction between surface hydroxyl groups and the π-electron systems of the two aromatic rings and the central C=C double bond. These interactions are vital for stabilizing the parallel adsorption orientations.

These findings suggest that for this compound, the two nitro groups would provide strong anchoring points to a hydroxylated surface, leading to a strong, parallel adsorption geometry stabilized by a combination of hydrogen bonding and π-interactions.

Reaction Mechanism Elucidation through Computational Methods

Beyond photoreactivity, computational methods are instrumental in elucidating the mechanisms of ground-state chemical reactions. By calculating the energies of reactants, products, transition states, and intermediates, a complete energy profile for a proposed reaction pathway can be constructed.

For dinitroaromatic compounds, electrochemical reduction is a significant area of study. The electrochemical reduction of a series of dinitroaromatics, including cis-4,4′-dinitrostilbene, has been investigated in N,N-dimethylformamide. researchgate.net These studies show that such compounds are typically reduced in two successive one-electron steps, first forming a radical anion and then a dianion. Computational simulations can be used to model the cyclic voltammograms and determine the rate and equilibrium constants for associated chemical reactions, such as dimerization of the radical anions. researchgate.net

A key finding for cis-4,4′-dinitrostilbene was that it undergoes a redox-catalyzed isomerization to the more stable trans isomer. researchgate.net This process, where the initial reduction facilitates a chemical transformation, can be thoroughly investigated using computational models to account for the observed voltammetric behavior. The formation of radical anion intermediates is central to many transformations of nitrostilbenes, and their structure and reactivity are well-suited for computational investigation.

Reactivity and Transformations of E 3,4 Dinitrostilbene and Its Derivatives

Chemical Reactions of the Nitro Group

The strongly electron-withdrawing nitro groups are key sites of reactivity, significantly influencing the electron density of the aromatic rings and making them susceptible to certain types of reactions.

A foundational transformation of dinitrostilbenes is the reduction of their nitro groups to amino groups. This reaction is crucial for producing precursors to dyes and optical brighteners. wikipedia.orgwikipedia.org For the related and industrially significant compound, 4,4'-dinitrostilbene-2,2'-disulfonic acid, this reduction is often performed via catalytic hydrogenation. google.comresearchgate.net Catalysts such as Raney nickel, palladium-on-carbon, or cobalt-based systems are employed to selectively reduce the nitro groups without hydrogenating the central carbon-carbon double bond. google.comresearchgate.netevitachem.comrasayanjournal.co.in For instance, the reduction of 4,4'-dinitrostilbene-2,2'-disulfonic acid using a cobalt catalyst can yield the corresponding diamino product in over 95% yield. google.comevitachem.com The reaction typically proceeds through hydroxylamine (B1172632) intermediates. evitachem.com A similar, selective reduction of (E)-3,4'-dinitrostilbene would be expected to yield (E)-3-amino-4'-aminostilbene, a valuable diamine intermediate.

Table 1: Representative Reduction of a Dinitrostilbene (B14013056) Derivative

| Reactant | Catalyst/Reagent | Product | Yield | Reference |

| 4,4'-Dinitrostilbene-2,2'-disulfonic acid | Cobalt catalyst, H₂ | 4,4'-Diaminostilbene-2,2'-disulfonic acid | >95% | google.com |

| 4,4'-Dinitrostilbene-2,2'-disulfonic acid | Pd-Cu/sibunite, H₂ | 4,4'-Diaminostilbene-2,2'-disulfonic acid | 91-92% | rasayanjournal.co.in |

Aromatic rings that are substituted with potent electron-withdrawing groups, such as nitro groups, are activated for nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.comlibretexts.orgyoutube.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-poor ring to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The stability of this intermediate is enhanced when the electron-withdrawing groups are located at positions ortho or para to the leaving group, as this allows the negative charge to be delocalized onto the nitro group. wikipedia.orgmasterorganicchemistry.com

In this compound, the nitro group at the 4'-position is para to the stilbene (B7821643) bridge, which activates this position for nucleophilic attack. The nitro group at the 3-position is meta and thus provides less stabilization for the intermediate. Consequently, a strong nucleophile would preferentially attack the carbon bearing the 4'-nitro group, leading to its displacement.

Reactions Involving the Olefinic Double Bond

The central (E)-ethene bridge is another key reactive site, susceptible to both oxidative cleavage and addition reactions.

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. echemi.com This reaction has been used to produce o-nitrobenzaldehyde from o-nitrostilbene. echemi.com For this compound, ozonolysis followed by an appropriate work-up would cleave the central double bond to yield two separate aromatic aldehydes. Specifically, the reaction would produce 3-nitrobenzaldehyde (B41214) and 4-nitrobenzaldehyde. This method provides a synthetic route to substituted benzaldehydes that may be difficult to obtain through direct nitration of benzaldehyde. echemi.comsci-hub.st Continuous flow ozonolysis reactors have been monitored using Raman analysis to track the conversion of stilbene to benzaldehyde. wiley-vch.de

Table 2: Predicted Ozonolysis Products of this compound

| Reactant | Reagent | Expected Products |

| This compound | 1. O₃2. Work-up | 3-Nitrobenzaldehyde and 4-Nitrobenzaldehyde |

The olefinic double bond in stilbene readily undergoes electrophilic addition reactions. The bromination of (E)-stilbene typically proceeds through a cyclic bromonium ion intermediate, resulting in anti-addition to form meso-1,2-dibromo-1,2-diphenylethane. wikipedia.orgumkc.edu For this compound, the presence of two electron-withdrawing nitro groups deactivates the double bond towards electrophilic attack. However, bromination can still be achieved, likely yielding the corresponding (1R,2S)-1,2-dibromo-1-(3-nitrophenyl)-2-(4-nitrophenyl)ethane. The reaction of 4,4'-dinitrostilbene (B1234727) with bromine is known to produce a,ß-dibromo-4,4'-dinitrostilbene. oup.com

Epoxidation, the formation of an oxirane ring from the double bond, is another characteristic reaction of alkenes. chemistrysteps.comwikiwand.com While electron-rich alkenes are readily epoxidized by electrophilic reagents like m-CPBA, electron-deficient alkenes, such as those with nitro groups, react more slowly. chemistrysteps.comorganicreactions.org For these electron-poor systems, nucleophilic epoxidation methods, for instance using basic hydrogen peroxide, are often more effective. organicreactions.orgyoutube.com The epoxidation of this compound would produce (E)-2-(3-nitrophenyl)-3-(4-nitrophenyl)oxirane, a versatile intermediate for further synthesis.

Acid-Promoted Reactions and Nitration

Under strongly acidic conditions, further functionalization of the dinitrostilbene core can be achieved. Research on the related compound resveratrol (B1683913) ((E)-3,4',5-trihydroxystilbene) shows that reaction with nitrite (B80452) ions in an acidic medium can lead to nitration, dimerization, and oxidative cleavage of the double bond. acs.orgnih.govresearchgate.net

Further nitration of this compound is challenging due to the deactivating nature of the two existing nitro groups. Nitration reactions are strongly exothermic and require careful thermal control. unina.it If conditions are forced, for example using fuming nitric acid, a third nitro group would be directed to a meta position relative to the existing groups. For example, a feasible zeolite-assisted ortho-C-H nitration of nitrostilbenes has been developed using acetyl nitrate (B79036) as a mild nitrating reagent to synthesize polynitrostilbenes. researchgate.net

Reaction with Nitrite Ions

While specific studies on the reaction of this compound with nitrite ions are not extensively documented in the reviewed literature, the reactivity of structurally related stilbene derivatives, such as resveratrol ((E)-3,4',5-trihydroxystilbene), provides insights into potential reaction pathways. The reaction of resveratrol with nitrite ions under acidic conditions (pH 3.0) leads to a complex mixture of products, including nitrated derivatives, dimers, and oxidative cleavage products. nih.govacs.orgresearchgate.net

This transformation is initiated by the formation of a phenoxyl radical, which can then undergo coupling with nitrogen dioxide (formed from nitrite in acidic conditions) or self-coupling to form dimers. nih.govacs.org Although this compound lacks the hydroxyl groups of resveratrol, the presence of the electron-withdrawing nitro groups could influence its reactivity towards nitrite ions, potentially leading to different outcomes. The nitro groups deactivate the aromatic rings towards electrophilic attack but could play a role in radical-mediated reactions. Further research is necessary to elucidate the specific products and mechanisms of the reaction between this compound and nitrite ions.

Formation of Nitrated Derivatives

The introduction of additional nitro groups onto the this compound framework can be achieved through nitration reactions. The presence of two nitro groups already on the stilbene backbone makes further nitration more challenging due to the deactivating effect of these groups on the aromatic rings. However, studies on related dinitrostilbene compounds demonstrate that further nitration is feasible under appropriate conditions.

For instance, the direct nitration of (E)-2,4-dinitrostilbenes has been successfully carried out to synthesize (E)-α,2,4-trinitrostilbenes. researchgate.net This suggests that this compound could potentially undergo further nitration to yield trinitro- or even higher nitrated derivatives. The position of the additional nitro group(s) would be directed by the existing substituents and the reaction conditions employed. A common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com

Table 1: Potential Nitration Products of this compound

| Starting Material | Potential Nitrated Derivative |

| This compound | (E)-3,4',X-Trinitrostilbene |

| This compound | (E)-3,4',X,Y-Tetranitrostilbene |

| Note: X and Y represent potential positions for further nitration on the aromatic rings or the vinylic carbons, which would need to be determined experimentally. |

Dimerization and Polymerization Studies

The dimerization and polymerization of stilbene derivatives are known to occur through various mechanisms, including photochemical, reductive, and oxidative pathways. While specific studies on the dimerization and polymerization of this compound are not prominent, the behavior of related nitrostilbenes and other stilbene derivatives offers valuable insights.

For example, the electrochemical reduction of nitrostilbenes can induce dimerization. researchgate.net Photodimerization is another observed pathway for some stilbene derivatives. In the context of oxidative dimerization, the reaction of resveratrol with nitrite ions, as mentioned earlier, leads to the formation of dehydrodimers through radical coupling. nih.govacs.orgresearchgate.net

Furthermore, certain dinitrostilbene derivatives have been utilized as monomers in the synthesis of polymers with potential applications in second-order nonlinear optics. evitachem.com This suggests that this compound could potentially serve as a monomer for the creation of novel polymeric materials. The polymerization could proceed via the double bond or through reactions involving the aromatic rings, depending on the polymerization method employed. Common polymerization mechanisms for alkenes include radical, cationic, anionic, and coordination polymerization. libretexts.org

Table 2: Potential Dimerization and Polymerization Pathways for this compound

| Transformation | Potential Mechanism | Potential Product |

| Dimerization | Photochemical [2+2] cycloaddition | Cyclobutane derivative |

| Dimerization | Reductive coupling | Substituted bibenzyl derivative |

| Polymerization | Radical polymerization | Polystyrene-type polymer |

| Polymerization | Coordination polymerization | Polyalkene |

| Note: The specific structures of the resulting dimers and polymers would depend on the reaction conditions and the regioselectivity of the process. |

Advanced Applications and Materials Science Research

Development as Precursors for Functional Materials

The transformation of nitro groups into other functional groups, such as amines, is a common strategy in chemical synthesis. This makes dinitrostilbenes valuable precursors for a variety of functional materials.

There is limited specific information on the use of (E)-3,4'-dinitrostilbene as an intermediate for azo dyes and optical brighteners. However, its close relative, Disodium (B8443419) 4,4′-dinitrostilbene-2,2′-disulfonate , is a well-established and commercially significant precursor in the synthesis of these materials. nasa.govwikipedia.org This compound is produced on a large scale from 4-nitrotoluene-2-sulfonic acid. wikipedia.orgnih.gov

The manufacturing process involves the reduction of the nitro groups in 4,4′-dinitrostilbene-2,2′-disulfonate to form 4,4′-diamino-2,2′-stilbenedisulfonic acid . wikipedia.orgevitachem.com This resulting diamino compound is a key building block for a wide array of azo dyes and optical brighteners. wikipedia.orgevitachem.comwikipedia.org The reaction of the disodium salt of 4,4′-dinitrostilbene-2,2′-disulfonic acid with aniline (B41778) derivatives, for example, leads to the formation of commercially important azo dyes such as Direct Red 76, Direct Brown 78, and Direct Orange 40. wikipedia.org

The following table summarizes some azo dyes derived from the related compound, 4,4′-dinitrostilbene-2,2′-disulfonate.

| Precursor Compound | Derived Azo Dye | Application Area |

| Disodium 4,4′-dinitrostilbene-2,2′-disulfonate | Direct Red 76 | Textile Dyeing |

| Disodium 4,4′-dinitrostilbene-2,2′-disulfonate | Direct Brown 78 | Textile Dyeing |

| Disodium 4,4′-dinitrostilbene-2,2′-disulfonate | Direct Orange 40 | Textile Dyeing |

| Disodium 4,4′-dinitrostilbene-2,2′-disulfonate | Direct Yellow 12 | Textile Dyeing |

This table is based on data for Disodium 4,4′-dinitrostilbene-2,2′-disulfonate, a related compound.

Given that this compound could theoretically be reduced to (E)-3,4'-diaminostilbene, it could potentially serve as a precursor for analogous dyes, although this application is not documented in available research.

The role of this compound as a precursor for fluorescent whitening agents (FWAs), also known as optical brightening agents (OBAs), is not specifically documented. However, the stilbene (B7821643) core is fundamental to a major class of FWAs used in the textile, paper, and detergent industries. lookchem.comgoogle.com

The primary route to these FWAs involves 4,4′-dinitrostilbene-2,2′-disulfonic acid . lookchem.comchemicalbook.comresearchgate.net This compound is reduced to 4,4′-diaminostilbene-2,2′-disulfonic acid, which is then reacted with other molecules, often containing triazine rings, to build up the complex structure of the final FWA. evitachem.com For instance, Fluorescent Brightener 85, a widely used industrial whitener, is synthesized from 4,4′-diaminostilbene-2,2′-disulfonic acid, which itself is derived from the corresponding dinitro compound.

The function of these agents relies on their ability to absorb ultraviolet light and re-emit it as blue light, which counteracts any yellowing of the material and results in a brighter, whiter appearance. The stilbene backbone provides the necessary conjugated system and photophysical properties for this fluorescence to occur.

Integration into Optical and Photonic Systems

The conjugated π-system of stilbene and its derivatives gives rise to interesting optical and electronic properties, making them candidates for applications in photonics and electronics. ontosight.ai The substitution pattern of electron-donating and electron-withdrawing groups can be tuned to optimize these properties.

While there is no specific research detailing the use of this compound in holographic recording, other nitrostilbene derivatives have been investigated for this purpose. Holographic data storage relies on materials that can undergo a light-induced change in their refractive index to record an interference pattern. nih.govcoppjournal.org

Early research into organic materials for holographic memories explored the cis-trans photoisomerization of stilbene derivatives. nasa.gov One study focused on 4-methoxy-4'-nitrostilbene in a polymer gel matrix. nasa.gov This system showed potential for creating large refractive index differences between its cis and trans isomers, a key requirement for high-capacity holographic storage. nasa.gov The research highlighted benefits such as reduced energy requirements for hologram formation and the ability to superimpose multiple holograms. nasa.gov However, issues such as photodegradation and limited shifts in absorption spectra were identified as drawbacks for some stilbene derivatives in the context of reversible holographic recording. nasa.gov

The table below shows stilbene derivatives that have been studied for holographic applications.

| Stilbene Derivative | Matrix/System | Key Finding/Potential Application | Reference |

| 4-Methoxy-4'-nitrostilbene | Polyisobutylene/benzene gel | Potential for high-speed, high-capacity holographic memories due to cis-trans isomerization. | nasa.gov |

| 4-Dimethylamino-4'-nitrostilbene | Theoretical | Predicted to have a threefold improvement in refractive index change per molecule compared to other derivatives. | nasa.gov |

| 4,4'-Dinitrostilbene-2,2'-disulfonic acid | Aqueous/Gel systems | Investigated for water-soluble holographic systems. | nasa.gov |

This table is based on data for related nitrostilbene compounds, as specific research on this compound for this application is not available.

Molecular photoswitches are molecules that can be reversibly converted between two or more stable states by light. diva-portal.org Stilbenes are a classic example of a photoswitch, undergoing E/Z (trans/cis) isomerization upon UV irradiation. wikipedia.org This isomerization leads to a significant change in molecular geometry, which can be harnessed to control properties and functions at the molecular level. mdpi.com

There are no specific studies on this compound as a photoswitch. Research in this area has focused on derivatives that offer improved properties, such as "stiff-stilbenes," which are sterically restricted analogues with high quantum yields and thermal stability. diva-portal.orgnih.gov Furthermore, "push-pull" stilbenes, which have both electron-donating and electron-accepting groups, have been extensively studied. A prime example is 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS) . The photophysical properties of DANS are extraordinarily sensitive to its environment, such as solvent polarity. mdpi.com This sensitivity arises from changes in its electronic structure upon photoexcitation, making it a useful probe for its local environment. mdpi.com

The environmental sensitivity of DANS has been investigated, for instance, in its adsorption onto amorphous silica (B1680970) glass surfaces, a common carrier material for photoswitches. imaging.org Such studies are crucial for understanding how the functionality of a molecular switch is affected when integrated into a solid-state device.

The potential of this compound in molecular photonics and microelectronics is suggested by its conjugated structure and the presence of nitro groups, which can impart significant nonlinear optical (NLO) properties. ontosight.ai Materials with high NLO activity are sought after for applications such as second-harmonic generation and electro-optical modulation. mdpi.com

Research has heavily focused on push-pull stilbenes like 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS) , which has attracted significant interest for its NLO applications. mdpi.com Other dinitrostilbene (B14013056) derivatives have also been explored. For example, polymers incorporating 3',5'-Dimethoxy-4'-(2-vinyloxyethoxy)-2,4-dinitrostilbene have been synthesized and investigated for their potential in second-order NLO applications. evitachem.com Phthalocyanines, which are used as photoresponsive materials in microelectronics, have been studied as catalysts for the oxidation of 4-nitrotoluene-2-sulfonic acid to produce 4,4′-dinitrostilbene-2,2′-disulfonic acid , linking these material classes. researchgate.net

While direct applications of this compound in devices are not reported, the extensive research on its isomers and other derivatives underscores the potential of the dinitrostilbene scaffold in developing materials for photonic and electronic technologies. colorado.edu

Research in Chemical Intermediates for Complex Syntheses

This compound serves as a valuable precursor in the synthesis of various aromatic compounds, leveraging the reactivity of its carbon-carbon double bond and the directing effects of its nitro groups.

The central double bond of stilbene derivatives is susceptible to oxidative cleavage, a reaction that can be harnessed to produce smaller aromatic aldehydes and carboxylic acids. Ozonolysis is a powerful method for this transformation, breaking the double bond to form two carbonyl groups. wikipedia.orgmasterorganicchemistry.combyjus.com

While direct experimental data on the ozonolysis of this compound is not extensively documented in the reviewed literature, the established principles of this reaction allow for a strong prediction of its outcome. Cleavage of the double bond in this compound would be expected to yield two separate aromatic aldehydes: 3-nitrobenzaldehyde (B41214) and 4-nitrobenzaldehyde.

It is important to note that for the specific synthesis of o-nitrobenzaldehyde, a different isomer, 2,2'-dinitrostilbene, has been reported as a direct precursor through reductive ozonolysis. nih.gov This highlights how the positional isomerism of the nitro groups on the stilbene core dictates the identity of the resulting cleavage products. The synthesis of o-nitrobenzaldehyde is of significant interest as it is a key intermediate in the production of various pharmaceuticals and fine chemicals. orgsyn.organdrews.edu

The general synthetic utility of dinitrostilbenes as precursors is further exemplified by the numerous methods developed for their own synthesis, such as the Wittig reaction, which provides a reliable route to these compounds from the corresponding benzaldehydes and phosphonium (B103445) salts. umich.edunih.gov

Nitroaromatic compounds are recognized as significant environmental contaminants originating from various industrial processes, including the manufacturing of dyes, explosives, and pharmaceuticals. researchgate.net Their presence in wastewater is a concern due to their persistence and potential toxicity. researchgate.netepa.gov Consequently, considerable research has focused on developing effective wastewater treatment strategies.

While extensive research has been conducted on the treatment of sulfonated derivatives, such as 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS), which is a major component in the effluent from the production of fluorescent whitening agents, there is a lack of specific studies on the role of this compound in resource recovery from wastewater. researchgate.netresearchgate.netoecd.orgeuropa.eu The research on DNS has demonstrated the potential for recovering valuable chemicals from industrial effluent. For instance, methods have been developed to convert DNS wastewater into paramycin, an antitubercular agent, thereby turning a waste stream into a valuable product. researchgate.net

The environmental fate of dinitrostilbenes is influenced by their chemical stability. Some sulfonated isomers have been shown to be resistant to biodegradation and ozonation. scispace.com The general approach to treating wastewater containing nitroaromatics involves either degradation to less harmful substances or recovery and conversion into useful materials. researchgate.net Although direct applications of this compound in resource recovery are not documented, its status as a nitroaromatic compound places it within the broader context of environmental remediation research for this class of chemicals.

Interaction with Biological Macromolecules (Mechanism of Action)

The biological activity of stilbene derivatives, particularly their potential as anticancer agents, has been a major focus of research. This activity is often linked to their ability to interact with biological macromolecules, most notably tubulin.

Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. vcu.edunih.gov Disruption of microtubule dynamics is a key mechanism for many anticancer drugs. Stilbene derivatives, including those with nitro groups, have been investigated as tubulin-binding agents. nih.govresearchgate.net

Molecular docking simulations are computational techniques used to predict the binding orientation and affinity of a ligand to a protein target. nih.govmdpi.comspringernature.com Although specific molecular docking studies for this compound with tubulin were not found in the reviewed literature, studies on structurally similar dinitrostilbene derivatives provide valuable insights into the potential binding interactions.

For instance, molecular docking studies on 4-hydroxy-2',4'-dinitrostilbene have shown that it can bind to the colchicine (B1669291) binding site of tubulin. nih.govresearchgate.net This binding is stabilized by interactions with key amino acid residues within the pocket. The nitro groups often act as hydrogen bond acceptors, contributing to the stability of the ligand-protein complex. ibb.waw.pl The dinitroaniline class of compounds, which shares the nitroaromatic feature, has also been shown to bind to α-tubulin and disrupt microtubule formation. nih.govnih.govresearchgate.net

The following table summarizes representative data from molecular docking studies of dinitrostilbene derivatives with tubulin, illustrating the types of interactions observed.

| Compound | Protein Target | Binding Site | Key Interacting Residues (Predicted) | Predicted Binding Affinity/Score |

| 4-Hydroxy-2',4'-dinitrostilbene | Tubulin | Colchicine site | Not specified | Weaker than colchicine |

| Dinitroaniline (Oryzalin) | Toxoplasma α-tubulin | N loop site | Not specified | 23 nM (average affinity) |

| Amino-chalcone derivative | Tubulin | Colchicine site | Not specified | IC50 = 7.1 µM (inhibition of tubulin assembly) |

This table is representative and based on data for structurally related compounds due to the absence of specific data for this compound in the reviewed literature.

A study on the genotoxicity of 4-nitrostilbene (B156276) derivatives, which included this compound, provided significant insights into its structure-activity relationship at a molecular level. umich.edu This research established correlations between the mutagenic activity of these compounds and their electronic properties, as described by Hammett values and frontier orbital energies.

Key findings from this research include:

Role of Nitro Group Reduction: The mutagenic activity of nitrostilbenes was found to be dependent on the metabolic activation by bacterial nitroreductase, indicating that the reduction of the nitro group is a critical step. umich.edu

Influence of Electron-Withdrawing Groups: A correlation was observed between the mutagenicity in Salmonella typhimurium strain TA98 (without S9 activation) and the Hammett values of the substituents. Electron-withdrawing groups, which lower the energy of the lowest unoccupied molecular orbital (ELUMO), were found to facilitate the reduction of the nitro group to the proximate mutagen, hydroxylamine (B1172632). umich.edu

Stabilization of Intermediates: Electron-withdrawing groups are also thought to stabilize the hydroxylamine intermediate and make the ultimate mutagenic species, the nitrenium ions, more reactive towards DNA. umich.edu

The following table summarizes the key parameters from the QSAR study of nitrostilbene derivatives.

| Compound | Substituent Position | Hammett Constant (σ) | Mutagenicity (revertants/nmol in TA98) |

| 4-Nitrostilbene | - | 0 | (Reference) |

| 3,4'-Dinitrostilbene | 3-NO2 | +0.71 | High |

| 4,4'-Dinitrostilbene (B1234727) | 4-NO2 | +0.78 | High |

| 4-Amino-4'-nitrostilbene | 4-NH2 | -0.66 | Low |

Data adapted from a study on the genotoxicity of 4-nitrostilbene derivatives. umich.edu The table illustrates the trend of increased mutagenicity with more electron-withdrawing substituents.

These molecular-level insights are critical for the rational design of stilbene-based compounds with desired biological activities while minimizing potential toxicity. nih.gov

Conclusion and Future Research Directions

Summary of Current Research Frontiers

Current research on (E)-3,4'-dinitrostilbene and analogous push-pull stilbenes is largely concentrated on understanding and harnessing their unique photophysical behaviors. The presence of both an electron-donating group (implicitly the stilbene (B7821643) bridge) and electron-withdrawing nitro groups creates a significant dipole moment that changes upon photoexcitation. acs.org This charge-transfer character is central to their applications.

A primary frontier is the exploration of their excited-state dynamics, particularly the competition between fluorescence, E/Z (trans-cis) photoisomerization, and other nonradiative decay pathways like the formation of a twisted intramolecular charge transfer (TICT) state. researchgate.netresearchgate.net Femtosecond transient absorption spectroscopy is a key technique used to investigate these ultrafast processes. researchgate.netresearchgate.net Studies on similar molecules, like trans-4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), have shown that following photoexcitation, the molecule can undergo isomerization by twisting around the central double bond or form a conformationally relaxed intramolecular charge transfer state that decays via fluorescence. researchgate.netresearchgate.net The solvent environment, including polarity and viscosity, has been shown to significantly influence these competing pathways. researchgate.net

Another significant area of research is the synthesis and evaluation of novel stilbene derivatives for specific biological activities. While much of the work in this area has focused on hydroxyl- and methoxy-substituted stilbenes like resveratrol (B1683913), there is growing interest in nitro-substituted analogs. mdpi.com Research has shown that incorporating nitro groups can, in some cases, enhance biological effects, such as anti-influenza virus activity. mdpi.com These studies often involve synthesizing a series of derivatives to establish structure-activity relationships (SAR), which are crucial for optimizing therapeutic potential. mdpi.comrsc.org For instance, systematic studies on stilbenes with both methoxy (B1213986) and nitro groups are being conducted to evaluate their cytotoxicity against cancer cell lines. mdpi.com

Emerging Methodologies and Interdisciplinary Approaches

The field is benefiting greatly from the integration of advanced computational and experimental techniques. An interdisciplinary approach is becoming standard, combining synthesis, spectroscopy, and theoretical modeling to gain a deeper understanding of molecular behavior. researchgate.net